1-[4-(Methylsulfonyl)phenyl]piperazine

Fragment-Based Drug Discovery Structural Biology Antiviral Research

Generic arylpiperazines risk patent infringement and target disengagement. This para-methylsulfonyl regioisomer is the exact scaffold claimed in A2A, STAT6, DGAT1, CCR1 & 11β-HSD1 patents. • Crystallographically validated SARS-CoV-2 Mpro fragment hit (PDB: 5RHD, 1.57 Å) with defined binding vectors for structure-guided optimization. • Electron-withdrawing sulfone (Hammett σp≈0.72) depresses piperazine N-H pKa, critically altering target binding electrostatics vs. unsubstituted or methoxy analogs. • Balanced XLogP3 (0.400) positions this scaffold favorably within CNS MPO space, reducing P-gp efflux risk vs. halogenated arylpiperazines.

Molecular Formula C11H16N2O2S
Molecular Weight 240.32 g/mol
CAS No. 187669-60-9
Cat. No. B062840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(Methylsulfonyl)phenyl]piperazine
CAS187669-60-9
Molecular FormulaC11H16N2O2S
Molecular Weight240.32 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)N2CCNCC2
InChIInChI=1S/C11H16N2O2S/c1-16(14,15)11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
InChIKeyKNQFDOLIXOOIGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[4-(Methylsulfonyl)phenyl]piperazine: Validated Fragment & IP Scaffold


1-[4-(Methylsulfonyl)phenyl]piperazine is a para-substituted N-arylpiperazine building block with a strongly electron-withdrawing methylsulfonyl group . Its molecular weight is 240.32 g/mol and it exhibits a relatively low calculated XLogP3 of 0.400, indicative of a balanced lipophilicity profile . Beyond its synthetic utility as a key intermediate in multiple patent families targeting adenosine A2A, STAT6, DGAT1, CCR1, and 11β-HSD1 , the compound has been validated as a crystallographic fragment hit against the SARS-CoV-2 main protease (Mpro), where its precise binding mode has been resolved at 1.57 Å resolution (PDB: 5RHD, Ligand ID: US7) [1]. These orthogonal lines of evidence—patent prevalence and high-resolution structural biology—immediately differentiate it from generic arylpiperazine alternatives.

Fragment-Based Design Experimentally resolved Mpro binding pose (1.57 Å) supports structure-guided elaboration. Validated fragment hit from XChem campaign
Patent-Anchored Libraries Core intermediate in IP for A2A, STAT6, DGAT1, CCR1, sst1 modulators. Aligns with existing composition-of-matter space
11β-HSD1 Inhibitor Research Reported nanomolar potency and co-crystal of close analog (PDB: 3CZR). Supports sulfone pharmacophore optimization
CNS Multiparameter Fit Balanced lipophilicity (XLogP3 0.4) and depressed basicity aid brain penetration profiling. Favorable vs. halogenated arylpiperazines

1-[4-(Methylsulfonyl)phenyl]piperazine: Why Para-Substitution Matters


Superficial substitution of 1-[4-(Methylsulfonyl)phenyl]piperazine with other 1-arylpiperazines (e.g., unsubstituted phenyl, 4-methoxy, or even the ortho/meta-methylsulfonyl isomers) carries significant risk of target disengagement, altered pharmacokinetics, and loss of patent novelty. The para-methylsulfonyl group exerts a powerful electron-withdrawing effect (Hammett σp ≈ 0.72) that significantly depresses the piperazine N-H pKa relative to electron-donating analogs, altering the protonation state and target binding electrostatics at physiological pH [1]. This is corroborated by crystallographic data where the specific sulfonyl oxygen geometry forms critical interactions within the binding pocket of SARS-CoV-2 Mpro [2]. Furthermore, a landscape analysis of the patent literature confirms that the para-substituted regioisomer is the scaffold specifically claimed in composition-of-matter patents for adenosine A2A modulators, STAT6 inhibitors, and 11β-HSD1 antagonists, while the ortho- and meta-methylsulfonyl isomers are not equivalently represented in these high-value IP families . Generic 'arylpiperazine' sourcing thus jeopardizes both mechanism-of-action fidelity and freedom-to-operate integrity.

Risk
Para-SO₂CH₃ (Target)
Strong EWG, H-bond acceptor, SBDD-validated binding, patent prevalent
Unsubstituted / OMe / Halogen
Higher pKa, altered protonation state, lost critical Mpro interactions, minimal 11β-HSD1 SAR
Risk
Para-SO₂CH₃ (Target)
Sulfone oxygen geometry recognized in Mpro and 11β-HSD1 co-crystals
Ortho- / Meta-SO₂CH₃ Isomers
May not recapitulate key H-bond networks; absent from major patent SAR
Risk
Target: Balanced logP & pKa
XLogP3 ~0.4, neutral fraction at pH 7.4 enhanced; cleaner N-functionalization
4-Cl/CF₃-Phenylpiperazines
Higher lipophilicity (XLogP3 >2.0), increased CYP risk, less favorable CNS MPO

1-[4-(Methylsulfonyl)phenyl]piperazine: Differentiation Evidence


Crystallographic Validation Against SARS-CoV-2 Mpro

1-[4-(Methylsulfonyl)phenyl]piperazine has been co-crystallized as a validated fragment hit with the SARS-CoV-2 main protease (Mpro), which is absent from the public structural record for direct regioisomers like 1-[3-(methylsulfonyl)phenyl]piperazine (CAS 346688-57-1) or the unsubstituted 1-phenylpiperazine (CAS 92-54-6) [1]. The high-resolution structure (1.57 Å) reveals the specific binding pose and key interactions of the sulfonyl oxygen within the protease's active site, providing direct structural vectors for medicinal chemistry optimization [1].

Mpro Co-crystal
Head-to-head
1.57 Å resolution, PDB: 5RHD, Ligand US7
Reported binding-mode evidence for structure-based design
1-Phenylpiperazine and meta isomer lack Mpro co-crystal structures
Fragment-Based Drug Discovery Structural Biology Antiviral Research

Patent Family Dominance of Para Isomer

A cross-sectional review of primary patent literature reveals that 1-[4-(methylsulfonyl)phenyl]piperazine (the para isomer) is explicitly used or claimed as a key intermediate in patent applications targeting Adenosine A2A receptor modulators, STAT6 inhibitors, DGAT1 inhibitors, CCR1 antagonists, and 11β-HSD1 inhibitors . In contrast, the ortho (CAS 313490-26-5) and meta (CAS 346688-57-1) methylsulfonyl isomers are not cited in the same breadth of patent families, indicating a regiochemical preference enforced by SAR constraints at these targets .

Patent Prevalence
Cross-study
Cited in ≥5 therapeutic patent families (A2A, STAT6, DGAT1, 11β-HSD1, CCR1, sst1)
Ranked top among methylsulfonyl isomers in IP breadth
Ortho/meta isomers show ~1–2 patent contexts
Medicinal Chemistry Intellectual Property Kinase Inhibitors GPCR Antagonists

Optimized Lipophilicity for Permeability

The target compound possesses a vendor-verified XLogP3 of 0.400 , which is substantially lower than that of the unsubstituted 1-phenylpiperazine (XLogP3 ≈ 1.55) [1] and the 4-chloro analog (1-(4-chlorophenyl)piperazine, XLogP3 ≈ 2.1). This 1.15–1.7 log unit reduction in calculated lipophilicity predicts improved aqueous solubility and a reduced risk of CYP450 promiscuity, which is often associated with high-logP arylpiperazines [1]. Among the electron-withdrawing para-substituted series (4-SO₂CH₃, 4-F, 4-Cl, 4-CF₃), the methylsulfonyl group uniquely balances polarity and hydrogen-bond acceptor capacity without introducing metabolic liabilities associated with halogens [1].

Lipophilicity
Class-level
XLogP3 = 0.400
Δ −1.15 to −1.70 log units vs. unsubstituted/halogen analogs
Supports solubility and reduced CYP promiscuity likelihood
Physicochemical Properties ADME Lead Optimization

Electron-Withdrawing Effect on Piperazine pKa

The piperazine N-H pKa of 1-[4-(methylsulfonyl)phenyl]piperazine is substantially lowered by the para-methylsulfonyl substituent (Hammett σp ≈ 0.72) relative to electron-donating or weakly electron-withdrawing analogs. Caccia et al. (1985) established that while core piperazine pKa values in the 1-arylpiperazine series cluster in a narrow range, the extent of protonation at physiological pH (7.4) is directly modulated by the electronic nature of the aryl substituent [1]. For the methoxy analog (σp ≈ −0.27), the conjugate acid pKa is elevated by approximately 0.5–1.0 log units relative to the sulfonyl analog, meaning the target compound exists to a greater extent as the neutral, membrane-permeable free base at pH 7.4, while the methoxy analog favors the protonated, less permeable form [1]. Furthermore, the lowered nucleophilicity of the sterically unencumbered N-H position alters the regioselectivity of subsequent N-alkylation or N-acylation reactions, providing a cleaner reaction profile compared to more basic analogs [2].

Piperazine pKa
Class-level
Est. pKa (conjugate acid) ~7.8–8.3 (Hammett σp ≈ 0.72)
~0.5–1.0 log units lower than 4-OMe analog; higher neutral fraction at pH 7.4
Depressed basicity simplifies N-functionalization and CNS permeability
Medicinal Chemistry pKa Modulation Chemical Reactivity

sst1 Receptor SAR in Obeline Series

The arylpiperazine moiety of obeline-type somatostatin sst1 receptor antagonists was systematically optimized in a study of over 50 derivatives by Hurth et al. (2007), with 4-substituted phenylpiperazines representing a key pharmacophoric element [1]. The para-methylsulfonyl substitution contributes to sst1 affinity within a series that spans five orders of magnitude, with optimized derivatives achieving subnanomolar sst1 Ki values and >10,000-fold selectivity over sst2 [1]. While the unsubstituted phenylpiperazine and 4-fluorophenyl analogs show markedly lower sst1 affinity (often in the micromolar range), the para-methylsulfonyl variant demonstrates that a hydrogen-bond-accepting, electron-withdrawing group at the 4-position is critical for productive binding to the sst1 orthosteric site [1]. This SAR is consistent with the broader patent landscape from Novartis, which claims piperazine derivatives with 4-sulfonylphenyl groups as sst1 antagonists for depression, anxiety, and neurodegenerative disorders [2].

sst1 SAR
Class-level
>100-fold affinity gain over 4-H analog; >10,000-fold sst1/sst2 selectivity in optimized obeline series
Reported subnanomolar sst1 Ki context for sulfone-substituted analogs
Radioligand displacement on cloned human sst1–sst5; data from Hurth et al. 2007
GPCR Pharmacology Somatostatin Receptors CNS Disorders

11β-HSD1 Inhibitor Pharmacophore

High-throughput screening identified arylsulfonylpiperazines as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [1]. The para-methylsulfonylphenyl-piperazine substructure was critical for enzymatic potency, with optimization rapidly yielding potent, selective, and orally bioavailable inhibitors that demonstrated efficacy in a cynomolgus monkey ex vivo enzyme inhibition model [1]. The specific 4-SO₂CH₃ substitution enables key interactions within the 11β-HSD1 active site, as confirmed by the co-crystal structure of a close analog (arylsulfonylpiperazine inhibitor) bound to human 11β-HSD1 solved at 2.35 Å (PDB: 3CZR) [2]. In contrast, 1-phenylpiperazine and 4-halophenylpiperazine analogs show significantly diminished 11β-HSD1 inhibition in the same assay format, confirming the sulfone's essential role in target engagement [1].

11β-HSD1 Inhibition
Cross-study
>100-fold potency enhancement vs. unsubstituted/halo analogs; nanomolar IC₅₀ leads reported
Supports sulfone pharmacophore for 11β-HSD1 enzyme assay response
Co-crystal of close analog with human 11β-HSD1 (PDB: 3CZR) confirms binding
Metabolic Disease 11β-HSD1 Inhibition Diabetes

1-[4-(Methylsulfonyl)phenyl]piperazine: Application Scenarios


Fragment-Based Discovery for Viral Proteases

The co-crystal structure of 1-[4-(methylsulfonyl)phenyl]piperazine bound to SARS-CoV-2 Mpro at 1.57 Å resolution (PDB: 5RHD) enables direct fragment growing, merging, or linking strategies against coronavirus main proteases . Unlike virtual fragments or unvalidated analogs, this scaffold provides experimentally determined binding coordinates with defined vectors for elaboration. Medicinal chemistry teams can immediately order the exact fragment from the PDB (Ligand US7) to conduct orthogonal biophysical validation (SPR, ITC, TSA) and initiate structure-guided optimization. The methylsulfonyl group's dual hydrogen-bond acceptor capacity and electron-withdrawing character are particularly suited for engaging the catalytic cysteine and oxyanion hole of Mpro, features that are absent in 1-phenylpiperazine or halogen-substituted arylpiperazine alternatives .

Kinase & GPCR Targeted Library Synthesis

Given its status as a core intermediate in published patent families targeting adenosine A2A, STAT6, DGAT1, CCR1, and somatostatin sst1 receptors, this compound is the recommended starting material for constructing focused combinatorial libraries around these pharmacologically validated, IP-rich targets . The para-methylsulfonyl group serves as a metabolically stable, polarity-enhancing substituent that consistently confers potency advantages over halogen and alkyl analogs in the cited patent SAR. Utilizing this specific building block ensures that library members fall within the chemical space protected by existing composition-of-matter claims, which is critical for organizations pursuing 'me-too' or 'best-in-class' strategies where freedom-to-operate must be balanced against novelty .

11β-HSD1 Inhibitors for Diabetes & Metabolic Syndrome

For research groups developing therapeutics targeting the cortisol-activating enzyme 11β-HSD1, this building block provides a direct entry into the arylsulfonylpiperazine inhibitor class that has progressed from HTS hit to orally bioavailable leads with primate in vivo efficacy . The co-crystal structure of a closely related arylsulfonylpiperazine with human 11β-HSD1 (PDB: 3CZR, 2.35 Å) provides a structural rationale for the sulfone's critical binding interactions, enabling rational, computationally-guided optimization campaigns. The para-methylsulfonylphenyl scaffold's balanced XLogP3 (0.400) and reduced pKa relative to methoxy or unsubstituted phenyl congeners are particularly advantageous for achieving the oral bioavailability required for chronic metabolic disease indications while minimizing off-target pharmacology associated with more lipophilic arylpiperazine metabolites .

CNS Drug Discovery with Balanced Properties

The combination of the para-methylsulfonyl group's strong electron-withdrawing character and the resulting moderate XLogP3 (0.400) makes this compound well-suited for CNS drug discovery programs where balancing passive permeability against P-glycoprotein efflux susceptibility is critical . Caccia et al. (1985) demonstrated that the central penetration of 1-arylpiperazine metabolites is inversely correlated with excessive lipophilicity, validating the sulfone's intermediate polarity as a desirable design feature for crossing the blood-brain barrier . Compared to 1-(4-chlorophenyl)piperazine (XLogP3 ≈ 2.1) or 1-(4-trifluoromethylphenyl)piperazine (XLogP3 ≈ 2.5), the target compound's 1.7–2.1 log-unit reduction in predicted lipophilicity positions it favorably within the multiparameter optimization space for CNS drug candidates (e.g., CNS MPO score), without sacrificing the piperazine pharmacophore's affinity for aminergic GPCR targets .

Application
Selection Property
Validation Focus
Fragment-based viral protease studies
Co-crystal structure availability (PDB: 5RHD)
Binding-mode reproducibility in orthogonal biophysical assays
Kinase & GPCR focused library synthesis
Patent-preferred para-methylsulfonyl scaffold
IP alignment and SAR consistency across disclosed targets
11β-HSD1 inhibitor research (metabolic disease models)
Sulfone-dependent nanomolar enzyme inhibition context
Target engagement in enzymatic and cellular cortisone conversion assays
CNS drug discovery optimization
Balanced lipophilicity (XLogP3 0.4) and moderated basicity
Brain penetration potential and CYP risk reduction profiling

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